molecular formula C28H30N6O2 B11036909 (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide

Cat. No.: B11036909
M. Wt: 482.6 g/mol
InChI Key: DNDFRAICNOTPEF-FMIVXFBMSA-N
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Description

The compound (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide is a complex organic molecule that features a combination of pyrimidine, indole, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4,6-dimethylpyrimidine and 5-methoxy-1H-indole. These intermediates are then subjected to a series of condensation and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(2-methylphenyl)prop-2-enamide: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activity, which distinguishes it from other compounds with similar structures.

Properties

Molecular Formula

C28H30N6O2

Molecular Weight

482.6 g/mol

IUPAC Name

(E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C28H30N6O2/c1-18-7-5-6-8-21(18)9-12-26(35)33-27(34-28-31-19(2)15-20(3)32-28)29-14-13-22-17-30-25-11-10-23(36-4)16-24(22)25/h5-12,15-17,30H,13-14H2,1-4H3,(H2,29,31,32,33,34,35)/b12-9+

InChI Key

DNDFRAICNOTPEF-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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